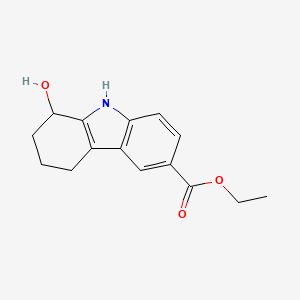

ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

描述

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound . It is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- .

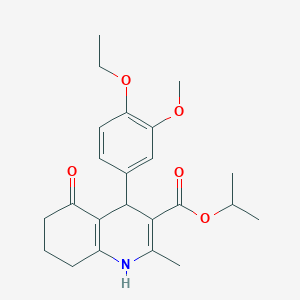

Molecular Structure Analysis

The molecular structure of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学研究应用

Electropolymerization

Carbazole-based compounds, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Biosensors

Polycarbazole and its derivatives, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, have been used in the development of biosensors . Their good environmental stability and photoconductivity make them ideal for this application .

Corrosion Inhibition

Carbazole compounds have been used in anti-corrosion applications . Their good chemical and environmental stability make them suitable for this purpose .

Photovoltaics

Carbazole compounds have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them ideal for this application .

Electroluminescent Devices

Carbazole compounds have been used in electroluminescent applications . Their potential industrial applications in this field have attracted attention .

Light Emitting Diodes (LEDs)

Carbazole compounds have been used in light emitting diodes . Their good environmental stability and photoconductivity make them suitable for this application .

Rechargeable Batteries

Carbazole compounds have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this application .

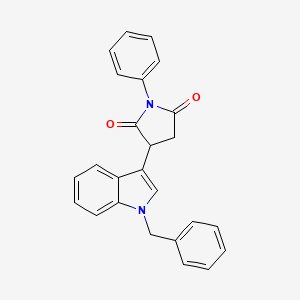

Antiviral Activity

Indole derivatives, including carbazole compounds, have shown antiviral activity . This has created interest among researchers to synthesize a variety of indole derivatives .

作用机制

Target of Action

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

属性

IUPAC Name |

ethyl 8-hydroxy-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,13,16-17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTZBKDTWVVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385644 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

CAS RN |

5311-41-1 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)

![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)

![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)

![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)

![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)

![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)